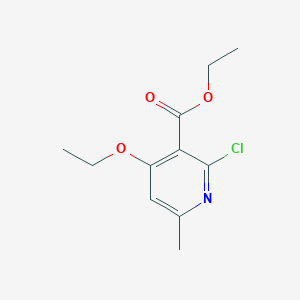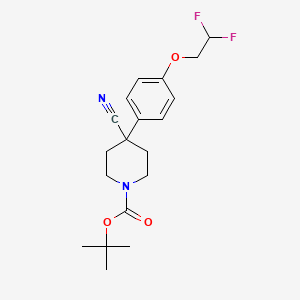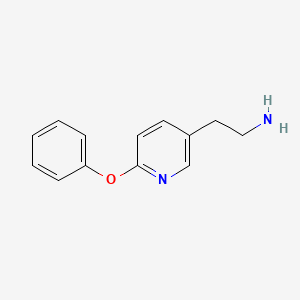
4-(Isopropoxycarbonylamino)phenylboronic acid
概要
説明
“4-(Isopropoxycarbonylamino)phenylboronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of “4-(Isopropoxycarbonylamino)phenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropoxycarbonylamino group .
科学的研究の応用
Diagnostic Applications
Phenylboronic acids (PBAs) have been utilized in diagnostic applications due to their unique chemistry, particularly in the interaction with sialic acid, which serves as a new class of molecular targets. This interaction is leveraged in analytical applications for disease markers and other diagnostic purposes .
Therapeutic Applications
PBAs are also explored for therapeutic applications. Their ability to bind with various biological molecules makes them suitable candidates for drug delivery systems. They can be used to target specific cells or tissues, enhancing the efficacy of the treatment .
Drug Delivery Systems
The compound’s structure allows for the creation of PBA-based strategies for drug delivery applications. These systems can be designed to release drugs in response to specific physiological conditions, improving targeted therapy .
Gene Delivery Vectors
PBAs have been incorporated into nanovectors for gene delivery. These vectors can carry genetic material and deliver it into cells, potentially allowing for the treatment of genetic disorders .
Analytical Chemistry
In analytical chemistry, PBAs like 4-(Isopropoxycarbonylamino)phenylboronic acid can be used to create highly selective sensors. These sensors can detect and measure the presence of specific molecules such as adenosine and catechol with high binding affinity and capacity .
Biomaterials Research
The interaction of PBAs with sialic acid is significant in biomaterials research, where they are used to create materials that can interact with biological systems in a controlled manner .
Hybrid Nanoparticles
Hybrid nanoparticles comprising PBAs and other materials like polymers or peptides have been developed for enhanced drug/gene delivery. These nanoparticles combine the properties of both components to achieve better stability and targeting capabilities .
Molecular Recognition
PBAs are known for their molecular recognition capabilities, which make them useful in creating selective binding sites in various applications, from biosensors to smart materials that respond to environmental stimuli .
Phenylboronic Acids-based Diagnostic and Therapeutic Applications - Springer One-pot synthesis of highly selective phenylboronic acid-functionalized - Springer Phenylboronic acid-derived nanovectors for gene/drug delivery - RSC Publishing
Safety and Hazards
The safety data sheet for “4-(Isopropoxycarbonylamino)phenylboronic acid” suggests that it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .
将来の方向性
Phenylboronic acid-based functional materials, which include “4-(Isopropoxycarbonylamino)phenylboronic acid”, have been widely used in imaging and tumor therapy . They have shown potential in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . This suggests that there is significant potential for future research and applications of “4-(Isopropoxycarbonylamino)phenylboronic acid” and related compounds .
作用機序
Target of Action
Phenylboronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .
Mode of Action
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . This allows it to form reversible covalent bonds with diols and strong Lewis bases .
Biochemical Pathways
Phenylboronic acids are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the phenylboronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Pharmacokinetics
The ADME properties of phenylboronic acids can vary widely depending on their specific structure. Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .
Result of Action
The result of the action of phenylboronic acids can vary depending on their specific use. For example, in Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of phenylboronic acids can be influenced by various environmental factors. For example, the rate of Suzuki–Miyaura cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the pH of the reaction environment .
特性
IUPAC Name |
[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUZVPSHMRJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681535 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonylamino)phenylboronic acid | |
CAS RN |
1033726-21-4 | |
| Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



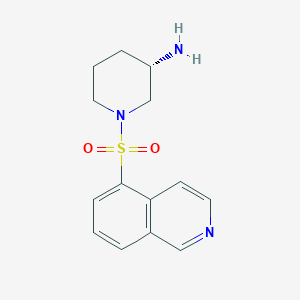
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)


![2-Hydroxy-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B1504143.png)
![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
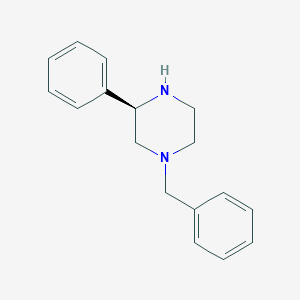


![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
